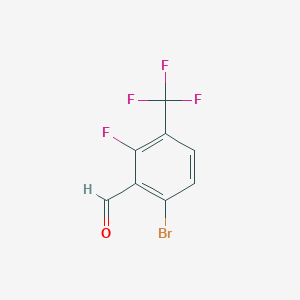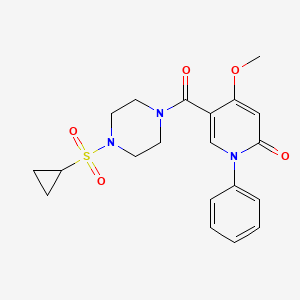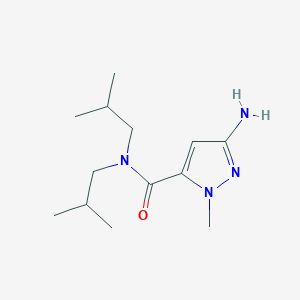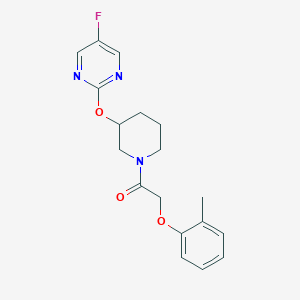
6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the empirical formula C8H3BrF4O and a molecular weight of 271.01 g/mol . It is a member of the benzaldehyde family, characterized by its aromatic ring structure containing bromine, fluorine, and a trifluoromethyl group. This compound is of interest to early discovery researchers and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Applications De Recherche Scientifique
1. Synthesis of Halogenated Benzothiophenes
Mikami et al. (2019) detailed the synthesis of various halogenated benzothiophenes using 2-fluoro-3,6-dihalo-benzaldehydes. This method, involving treatment with silica gel, offers an efficient pathway to synthesize diverse halogenated benzothiophenes, demonstrating the utility of compounds like 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde in organic synthesis (Mikami et al., 2019).
2. Functionalization of Trifluoromethylbenzenes
Dmowski and Piasecka-Maciejewska (1998) explored the regioselective metalation and subsequent functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the synthesis of various halogenated and alkoxylated benzaldehydes, including analogs of this compound. This process is significant in the creation of novel organic compounds (Dmowski & Piasecka-Maciejewska, 1998).
3. Copolymerization in Material Science
Kim et al. (1998) conducted research on the copolymerization of halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates with styrene, using substituted benzaldehydes like this compound. This study highlights the potential of such compounds in developing new materials with unique properties (Kim et al., 1998).
4. Synthesis of Radiopharmaceuticals
Lemaire et al. (1992) discussed the synthesis of various fluorine-18 substituted aromatic aldehydes for use in radiopharmaceuticals. This research underlines the significance of halogenated benzaldehydes in medical imaging and diagnostics, where compounds like this compound could play a role (Lemaire et al., 1992).
Propriétés
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMMKWCCQNHYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)
![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)


![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2972537.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2972542.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2972545.png)
